1,1,1,2-Tetramethoxyethane

説明

特性

IUPAC Name |

1,1,1,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5-6(8-2,9-3)10-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFYLQMPOIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187933 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34359-77-8 | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034359778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,1,1,2-Tetramethoxyethane for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1,1,1,2-Tetramethoxyethane

1,1,1,2-Tetramethoxyethane is an organic compound classified as an orthoester. Orthoesters are characterized by a carbon atom bonded to three alkoxy groups. In the case of 1,1,1,2-Tetramethoxyethane, this functionality is present as a 1,1,1-trimethoxyethyl group. The IUPAC name for this compound is 1,1,1,2-tetramethoxyethane [1][2][3]. Its unique structure, featuring a high density of oxygen atoms, imparts specific chemical properties that make it a molecule of interest in various synthetic applications, including those relevant to pharmaceutical and materials science.

This technical guide provides a comprehensive overview of 1,1,1,2-tetramethoxyethane, including its structure, physicochemical properties, general synthetic approaches, key reactions, and potential applications, with a particular focus on its relevance to drug development and scientific research. While specific experimental data for this particular orthoester is limited in publicly available literature, this guide will draw upon the well-established chemistry of the orthoester functional group to provide a robust and insightful resource.

Molecular Structure and Physicochemical Properties

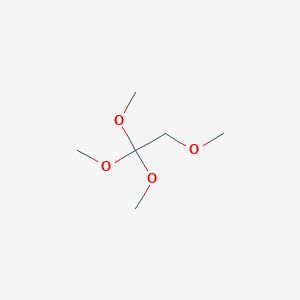

The structure of 1,1,1,2-tetramethoxyethane consists of a two-carbon ethane backbone. One carbon atom is part of a methoxy group, while the other is the central carbon of an orthoester moiety, bonded to three methoxy groups.

Molecular Structure:

Caption: 2D representation of the 1,1,1,2-Tetramethoxyethane structure.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1,1,1,2-tetramethoxyethane | [1][2][3] |

| CAS Number | 34359-77-8 | [2][4][5] |

| Molecular Formula | C₆H₁₄O₄ | [2][4][5] |

| Molecular Weight | 150.17 g/mol | [2][4][5] |

| Physical Form | Liquid | [3] |

| Purity | 95% (typical commercial) | [3] |

General Synthesis of Orthoesters: Plausible Routes to 1,1,1,2-Tetramethoxyethane

The Pinner Reaction

A traditional method for synthesizing orthoesters is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol[6]. For 1,1,1,2-tetramethoxyethane, a plausible precursor would be 2-methoxyacetonitrile.

Caption: Plausible Pinner reaction pathway for 1,1,1,2-Tetramethoxyethane synthesis.

Experimental Considerations: The Pinner reaction requires strictly anhydrous conditions to prevent the hydrolysis of the imidate intermediate and the final orthoester product. The reaction is typically carried out in a non-polar solvent.

From 1,1,1-Trichloroethane Derivatives

Another established method for orthoester synthesis involves the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide[6]. A potential precursor for 1,1,1,2-tetramethoxyethane via this route would be 1,1,1-trichloro-2-methoxyethane.

General Protocol Outline:

-

Preparation of Sodium Methoxide: Sodium metal is dissolved in anhydrous methanol under an inert atmosphere to generate sodium methoxide.

-

Reaction: 1,1,1-trichloro-2-methoxyethane is added dropwise to the sodium methoxide solution at a controlled temperature.

-

Workup: The reaction mixture is filtered to remove the sodium chloride byproduct. The excess methanol is removed under reduced pressure, and the crude product is purified by distillation.

Key Reactions and Mechanistic Insights

The reactivity of 1,1,1,2-tetramethoxyethane is dominated by the orthoester functional group.

Hydrolysis: A Gateway to Esters

Orthoesters are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid to yield an ester and an alcohol[7]. The hydrolysis of 1,1,1,2-tetramethoxyethane would yield methyl methoxyacetate and methanol.

The mechanism of acid-catalyzed orthoester hydrolysis is a well-studied process that proceeds through a carbocation intermediate.

Sources

- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 2. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 3. 1,1,1,2-TETRAMETHOXYETHANE | 34359-77-8 [sigmaaldrich.com]

- 4. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 5. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 6. Ortho ester - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

synthesis of 1,1,1,2-Tetramethoxyethane from trimethyl orthoacetate

An In-depth Technical Guide to the Synthesis of 1,1,1,2-Tetramethoxyethane from Trimethyl Orthoacetate

Abstract

This technical guide provides a comprehensive exploration of a proposed synthetic pathway for converting trimethyl orthoacetate into its isomer, 1,1,1,2-tetramethoxyethane. This transformation, while not a standard named reaction, presents a fascinating case study in the reactivity and rearrangement of orthoesters under acidic conditions. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the mechanistic underpinnings, a detailed experimental protocol, critical safety considerations, and methods for analytical validation. By grounding the proposed synthesis in established principles of organic chemistry, such as acid-catalyzed rearrangements analogous to aspects of the Pummerer and Johnson-Claisen reactions, this guide serves as both a practical manual and a theoretical exploration.

Introduction and Strategic Rationale

Orthoesters are versatile functional groups in organic synthesis, most commonly employed as protecting groups for carboxylic acids and as precursors in reactions like the Johnson-Claisen rearrangement to form C-C bonds.[1][2][3] Trimethyl orthoacetate (TMOA), CH₃C(OCH₃)₃, is a readily available and highly reactive member of this class.[4] Its structural isomer, 1,1,1,2-tetramethoxyethane, (CH₃O)₃CCH₂OCH₃, is a less common acetal that holds potential as a specialized solvent or as a synthetic building block for introducing a methoxymethyl group adjacent to a protected carbonyl equivalent.

The direct conversion of trimethyl orthoacetate to 1,1,1,2-tetramethoxyethane represents a skeletal rearrangement. Such transformations are of significant interest as they can build molecular complexity efficiently. This guide postulates that this rearrangement can be induced via acid catalysis, proceeding through a key carbocationic intermediate. The causality behind this hypothesis lies in the known propensity of orthoesters to react with acids, eliminating an alcohol molecule to generate a highly electrophilic dialkoxycarbenium ion. This reactive species is the gateway to the desired rearrangement.

Proposed Reaction Mechanism

The acid-catalyzed rearrangement of trimethyl orthoacetate is proposed to proceed through a multi-step mechanism involving the formation of a key oxocarbenium ion intermediate. This pathway shares conceptual similarities with other acid-catalyzed orthoester reactions and rearrangements where electrophilic intermediates are generated.

Step 1: Protonation and Formation of the Oxocarbenium Ion The reaction initiates with the protonation of one of the methoxy groups of trimethyl orthoacetate by an acid catalyst (e.g., p-TsOH). This creates a good leaving group, methanol.

Step 2: Elimination of Methanol The protonated orthoester eliminates a molecule of methanol to form a resonance-stabilized dimethoxycarbenium ion. This cation is a key, highly electrophilic intermediate.

Step 3: The Postulated 1,2-Hydride Shift This is the critical rearrangement step. A hydride ion (H⁻) from the adjacent methyl group is proposed to migrate to the electron-deficient carbocation center. This 1,2-hydride shift results in the formation of a new, more stable tertiary carbocation stabilized by the adjacent methoxy group.

Step 4: Nucleophilic Trapping Methanol, present in the reaction mixture either as a solvent or as the byproduct from Step 2, acts as a nucleophile. It attacks the newly formed carbocation, leading to a protonated final product.

Step 5: Deprotonation A weak base (e.g., another molecule of methanol) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 1,1,1,2-tetramethoxyethane.

Caption: Proposed mechanism for the rearrangement of TMOA.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to monitor progress and verify outcomes.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| Trimethyl orthoacetate (TMOA) | Anhydrous, >99% | Sigma-Aldrich | Highly moisture-sensitive. |

| p-Toluenesulfonic acid (p-TsOH) | Anhydrous | Acros Organics | Catalyst. Must be dry. |

| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |

| Methanol | Anhydrous | J.T. Baker | Used for potential nucleophilic trapping. |

| Diethyl Ether | Anhydrous | EMD Millipore | For extraction. |

| Saturated NaHCO₃ Solution | ACS Grade | LabChem | For quenching the reaction. |

| Anhydrous Magnesium Sulfate | ACS Grade | VWR | For drying organic layers. |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL), flame-dried

-

Reflux condenser with a drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Septa and nitrogen inlet/outlet

-

Glass syringes and needles

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Fractional distillation apparatus with Vigreux column

3.3. Step-by-Step Procedure

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a rubber septum. Purge the entire system with dry nitrogen for 15 minutes to ensure an inert atmosphere.

-

Charging the Flask: Under a positive pressure of nitrogen, add 150 mL of anhydrous toluene to the flask via cannula or a dry syringe. Add trimethyl orthoacetate (12.0 g, 0.1 mol) followed by anhydrous methanol (4.0 g, 0.125 mol).

-

Catalyst Addition: Add p-toluenesulfonic acid (0.19 g, 1 mol%) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C for toluene) using the heating mantle.

-

In-Process Monitoring (Self-Validation): Every 2 hours, withdraw a small aliquot (~0.1 mL) via syringe. Quench it with a drop of saturated NaHCO₃ solution in a vial containing 1 mL of diethyl ether. Analyze the ether layer by GC-MS to monitor the disappearance of the starting material and the formation of the product. The reaction is considered complete when the ratio of product to starting material is maximized.

-

Work-up and Quenching: After completion (estimated 8-12 hours), cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with 50 mL of brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction corresponding to 1,1,1,2-tetramethoxyethane.

Caption: A streamlined workflow for the synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable for ensuring the trustworthiness and reproducibility of this procedure.

-

Hazards of Trimethyl Orthoacetate: TMOA is a highly flammable liquid and vapor.[5][6] It causes serious eye irritation and may cause an allergic skin reaction.[6] It is also moisture and air-sensitive.[7]

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[8] Wear nitrile gloves, chemical safety goggles with side shields, and a flame-resistant lab coat.[8]

-

Handling: Use only non-sparking tools and explosion-proof equipment.[5][7] Ground all containers and receiving equipment to prevent static discharge.[5][7] All manipulations should be performed under an inert atmosphere (nitrogen or argon).

-

Storage: Store trimethyl orthoacetate in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][8] It should be stored separately from incompatible materials such as strong acids and oxidizing agents.[7][8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.[8]

Product Characterization and Data

Confirmation of the final product's identity and purity is essential.

| Property | Trimethyl Orthoacetate (Reactant) | 1,1,1,2-Tetramethoxyethane (Product) |

| Molecular Formula | C₅H₁₂O₃ | C₆H₁₄O₄ |

| Molar Mass | 120.15 g/mol [9] | 150.17 g/mol [10] |

| Appearance | Colorless liquid[9] | Colorless liquid (predicted) |

| Boiling Point | 107-109 °C | Not well-documented, estimated >120°C |

| Density | 0.944 g/mL at 25 °C | Not well-documented |

Analytical Techniques:

-

¹H NMR: The proton NMR spectrum is the most definitive tool for distinguishing the product from the starting material.

-

Trimethyl Orthoacetate: Expect two singlets: one for the three equivalent methoxy groups (~3.1-3.2 ppm) and one for the methyl group (~1.4 ppm).

-

1,1,1,2-Tetramethoxyethane: Expect three singlets: one for the three equivalent methoxy groups on C1, one for the single methoxy group on C2, and one for the methylene (CH₂) group.

-

-

¹³C NMR: Will show distinct carbon environments for the reactant versus the rearranged product.

-

Mass Spectrometry (GC-MS): Will confirm the molecular weight of 150.17 g/mol for the product and can be used to track reaction progress.

-

FTIR Spectroscopy: Will show characteristic C-O stretching frequencies, though distinguishing the isomer pair by IR alone may be challenging.

Conclusion

The synthesis of 1,1,1,2-tetramethoxyethane from trimethyl orthoacetate via an acid-catalyzed rearrangement is a mechanistically plausible, albeit challenging, transformation. This guide provides a robust framework for approaching this synthesis, built upon established principles of orthoester reactivity. The detailed protocol, with its emphasis on anhydrous conditions, inert atmosphere, and in-process monitoring, provides a clear path for experimental execution. By combining a deep mechanistic understanding with rigorous experimental technique and stringent safety protocols, researchers can confidently explore this novel synthetic route.

References

- Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (n.d.). Reaction of orthoesters with alcohols in the presence of acidic catalysts: A study.

- Ningbo Innopharmchem Co., Ltd. (n.d.). How to Safely Handle and Use Trimethyl Orthoacetate (CAS 1445-45-0) in Your Lab.

- Loba Chemie. (n.d.). TRIMETHYL ORTHOACETATE EXTRA PURE Safety Data Sheet.

-

Wikipedia. (n.d.). Pummerer rearrangement. Retrieved January 12, 2026, from [Link]

- Fisher Scientific. (2023). Trimethyl orthoacetate Safety Data Sheet.

- Bioinfo Publications. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION.

- National Center for Biotechnology Information. (n.d.). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable.

-

National Center for Biotechnology Information. (n.d.). Trimethyl orthoacetate. PubChem. Retrieved January 12, 2026, from [Link]

- Fisher Scientific. (2025). Trimethyl orthoacetate Safety Data Sheet.

- Alfa Chemistry. (n.d.). Ortho Esters.

-

Wikipedia. (n.d.). Orthoester. Retrieved January 12, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatile Applications of Trimethyl Orthoacetate.

- LookChem. (n.d.). 1,1,1-Trimethoxyethane.

- NIST. (n.d.). 1,1,1,2-Tetramethoxyethane. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). Trimethyl orthoacetate 99%.

Sources

- 1. bioinfopublication.org [bioinfopublication.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Orthoester [a.osmarks.net]

- 4. nbinno.com [nbinno.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Trimethyl orthoacetate | C5H12O3 | CID 15050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.de [fishersci.de]

- 8. chemneo.com [chemneo.com]

- 9. 1,1,1-Trimethoxyethane|lookchem [lookchem.com]

- 10. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

A Predictive Spectroscopic Guide to 1,1,1,2-Tetramethoxyethane: An In-Depth Technical Analysis

Foreword: Navigating Data Scarcity with Predictive Chemistry

In the landscape of chemical research and drug development, the structural elucidation of novel or esoteric molecules is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide focuses on 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8), an acetal of theoretical and synthetic interest.

A comprehensive search of established chemical databases, including the NIST WebBook and PubChem, reveals a conspicuous absence of publicly available experimental spectroscopic data for this specific isomer. This is not an uncommon challenge for researchers dealing with non-commercial or specialized compounds. However, the absence of data is not an impasse; rather, it is an opportunity to apply first principles and predictive methodologies.

This document, therefore, deviates from a standard data sheet. It is structured as a predictive guide, leveraging the known principles of spectroscopy and comparative data from analogous structures to forecast the spectral characteristics of 1,1,1,2-Tetramethoxyethane. It is designed to serve as a robust in-silico reference for scientists who may synthesize or encounter this molecule, providing a theoretically grounded baseline for experimental verification.

Molecular Structure Analysis: The Basis for Prediction

The predictive power of spectroscopy is rooted in the unique electronic environment of each atom within a molecule. The structure of 1,1,1,2-Tetramethoxyethane, CH₃O-CH₂-C(OCH₃)₃, is asymmetric, which dictates the number and type of signals we expect to observe.

-

Carbon Backbone: An ethane core (C1 and C2).

-

C1 Environment: This carbon is bonded to three equivalent methoxy groups (-OCH₃) and the C2 carbon. This creates a highly electron-poor (deshielded) quaternary carbon.

-

C2 Environment: This carbon is bonded to one methoxy group, the C1 carbon, and two hydrogen atoms.

-

Proton Environments: There are three distinct sets of protons:

-

-C(O CH₃**)₃: Nine equivalent protons from the three methoxy groups on C1.

-

-CH₂ -: Two equivalent protons on C2 (a methylene group).

-

-O CH₃:** Three protons from the single methoxy group on C2.

-

This structural breakdown is the logical foundation for the following spectroscopic predictions.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the proximity of neighboring protons (spin-spin splitting).

Predicted Spectral Data

Based on the structure, a ¹H NMR spectrum of 1,1,1,2-Tetramethoxyethane is predicted to exhibit three distinct signals.

| Predicted Signal | Protons Assigned | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Signal A | -C(OCH₃ )₃ | ~3.3 - 3.5 | Singlet (s) | 9H | Protons on methoxy groups attached to a quaternary carbon (acetal). Shielded relative to protons on C2's methoxy group due to the absence of direct attachment to the more deshielded C2.[1] |

| Signal B | -CH₂ - | ~3.6 - 3.8 | Singlet (s) | 2H | Methylene protons flanked by two electron-withdrawing groups (a methoxy and a trimethoxymethyl group). No adjacent protons for coupling.[1] |

| Signal C | -OCH₃ | ~3.4 - 3.6 | Singlet (s) | 3H | Methoxy group protons. The chemical shift is influenced by the adjacent methylene group.[2] |

Note: Chemical shifts are predictions relative to TMS (δ 0.0) and may vary based on the deuterated solvent used.[2]

Causality of Experimental Choices & Protocol

The goal of the NMR experiment is to obtain a high-resolution spectrum that clearly resolves all signals and their multiplicities, allowing for unambiguous assignment.

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation:

-

Dissolve ~5-10 mg of purified 1,1,1,2-Tetramethoxyethane in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and well-characterized residual solvent peak.[2]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer probe.

-

Lock onto the deuterium signal of the solvent (CDCl₃). This step is critical for stabilizing the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This is an iterative process to ensure sharp, symmetrical peaks. Poor shimming results in broad, distorted lineshapes, obscuring splitting patterns.

-

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals.

-

Acquisition Time: 2-4 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (d1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse. For quantitative integration, a longer delay (5x T₁) is necessary, but for routine characterization, 1-2s is sufficient.

-

Number of Scans: 8-16. Averaging multiple scans improves the signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier Transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Visualization: Predicted ¹H NMR Relationships

The following diagram illustrates the predicted proton environments and the rationale for the absence of spin-spin coupling.

Caption: Predicted ¹H NMR environments and multiplicities.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in a molecule. Standard spectra are proton-decoupled, meaning all signals appear as singlets.

Predicted Spectral Data

The asymmetric structure of 1,1,1,2-Tetramethoxyethane leads to four distinct carbon environments.

| Predicted Signal | Carbon Assigned | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Signal 1 | -C(O CH₃)₃ | ~50 - 55 | Methoxy carbons attached to a quaternary carbon. Typical for acetal methoxy groups.[3][4][5] |

| Signal 2 | -OCH₃ | ~58 - 62 | Methoxy carbon adjacent to a CH₂ group. Slightly more deshielded than Signal 1.[3][4][5] |

| Signal 3 | -CH₂ - | ~70 - 75 | Methylene carbon bonded to an oxygen and another carbon. Deshielded by the electronegative oxygen. |

| Signal 4 | -C (OCH₃)₃ | ~100 - 110 | Quaternary acetal carbon. Highly deshielded due to being bonded to three electronegative oxygen atoms. These signals are often weaker.[4] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

-

Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):

-

Lock and shim as per the ¹H experiment.

-

Switch the probe nucleus to ¹³C.

-

-

Acquisition Parameters:

-

Experiment Type: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Pulse Angle: 30 degrees.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more. A large number of scans is required to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier Transform, phase correct, and baseline correct the spectrum.

-

Calibrate the spectrum using the solvent signal (CDCl₃ triplet centered at δ 77.16 ppm).

-

Predicted Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which is characteristic of the functional groups present.

Predicted Absorption Bands

The spectrum of 1,1,1,2-Tetramethoxyethane will be dominated by vibrations from its C-H and C-O bonds.

| Predicted Frequency (cm⁻¹) | Vibration Type | Bond | Intensity | Rationale |

| 2950 - 2850 | C-H Stretch | sp³ C-H | Strong | Characteristic of all alkane and methoxy C-H bonds.[6] |

| 1470 - 1450 | C-H Bend | -CH₂- & -CH₃ | Medium | Scissoring and asymmetric bending modes of the methylene and methyl groups. |

| 1150 - 1050 | C-O Stretch | Ether (C-O-C) | Strong, Broad | This will likely be the most prominent feature in the fingerprint region. The presence of multiple C-O bonds will lead to a strong, complex absorption band.[7] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty crystal. This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a single drop of neat 1,1,1,2-Tetramethoxyethane liquid onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

Label the significant peaks with their wavenumber values.

-

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Predicted Fragmentation Pattern

Ethers typically undergo α-cleavage (cleavage of a bond adjacent to the oxygen atom) to form stable oxonium ions.[8][9] The molecular ion peak for aliphatic ethers is often weak or absent.

| Predicted m/z | Ion Structure | Fragmentation Pathway | Predicted Intensity |

| 150 | [C₆H₁₄O₄]⁺• | Molecular Ion (M⁺•) | Weak or Absent |

| 119 | [C₄H₉O₃]⁺ | α-cleavage: Loss of •OCH₃ from C1 | Strong |

| 89 | [C₃H₉O₂]⁺ | α-cleavage: Loss of •CH₂OCH₃ from C1 | Medium |

| 75 | [C₃H₇O₂]⁺ | Cleavage between C1-C2 to form [C(OCH₃)₂]⁺ fragment | Strong |

| 45 | [CH₂OCH₃]⁺ | Cleavage between C1-C2 to form [CH₂OCH₃]⁺ fragment | Medium |

Visualization: Predicted Fragmentation Pathway

This diagram illustrates the primary predicted α-cleavage fragmentation from the molecular ion.

Caption: Primary predicted EI-MS fragmentation pathways.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable liquids like ethers.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.

-

-

GC Method:

-

Injector: Split/splitless injector at 250°C.

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program: Start at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program ensures separation from any impurities.

-

-

MS Method:

-

Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV. This standard energy ensures reproducible fragmentation that is comparable to library spectra.

-

Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to 1,1,1,2-Tetramethoxyethane.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion (if present) and analyze the major fragment ions, comparing them to the predicted values.

-

Conclusion

While experimental data for 1,1,1,2-Tetramethoxyethane remains elusive in the public domain, a comprehensive spectroscopic profile can be reliably predicted through the application of fundamental chemical principles. This guide provides a detailed forecast of the ¹H NMR, ¹³C NMR, IR, and MS data, complete with the underlying rationale and standard operating procedures for their acquisition. These predictions offer a valuable starting point for any researcher working with this compound, establishing a theoretical benchmark against which future experimental results can be validated. This analytical approach underscores the synergy between theoretical chemistry and practical laboratory work, a cornerstone of modern molecular science.

References

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Scribd. 13-C NMR Chemical Shift Table. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Infrared Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to the Thermochemical Properties of 1,1,1,2-Tetramethoxyethane

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1,1,2-tetramethoxyethane (CAS No: 34359-77-8).[1][2] As a molecule with potential applications in organic synthesis and other specialized chemical fields, a thorough understanding of its energetic properties is crucial for process design, safety assessment, and reaction modeling. This document synthesizes experimentally derived and computationally estimated thermochemical parameters, discusses the methodologies for their determination, and explores potential thermal decomposition pathways. The content is structured to deliver both foundational knowledge and actionable insights for professionals in research and development.

Introduction to 1,1,1,2-Tetramethoxyethane

1,1,1,2-Tetramethoxyethane, with the chemical formula C₆H₁₄O₄ and a molecular weight of 150.1730 g/mol , is an organic compound characterized by the presence of both ether and acetal functional groups.[1][2] Its unique structure, featuring three methoxy groups on one carbon and one on an adjacent carbon, influences its chemical reactivity and physical properties. A precise understanding of its thermochemical data, such as enthalpy of formation and heat capacity, is fundamental for predicting reaction enthalpies, equilibrium constants, and overall process feasibility and safety.

This guide aims to consolidate the currently available thermochemical information for 1,1,1,2-tetramethoxyethane, critically evaluate the data, and provide a framework for its application in a research and development context.

Core Thermochemical Data

The thermochemical properties of a compound are essential for quantitative analysis of its behavior in chemical reactions and physical processes. The following table summarizes the key available data for 1,1,1,2-tetramethoxyethane. It is critical to distinguish between experimentally determined values and those derived from computational estimations.

Table 1: Summary of Thermochemical Data for 1,1,1,2-Tetramethoxyethane

| Property | Value | Units | Method | Source |

| Enthalpy of Vaporization (ΔvapH°) | 47.2 ± 4.2 | kJ/mol | Experimental (E) | NIST Chemistry WebBook[3][4] |

| Enthalpy of Reaction (ΔrH°) | -52.43 ± 0.50 | kJ/mol | Experimental (Eqk) | NIST Chemistry WebBook[1][4] |

| Enthalpy of Formation (gas) (ΔfH°gas) | -704.80 | kJ/mol | Calculated (Joback) | Cheméo[5] |

| Gibbs Free Energy of Formation (ΔfG°) | -417.52 | kJ/mol | Calculated (Joback) | Cheméo[5] |

| Enthalpy of Fusion (ΔfusH°) | 8.63 | kJ/mol | Calculated (Joback) | Cheméo[5] |

| Normal Boiling Point (Tboil) | 423.13 | K | Calculated (Joback) | Cheméo[5] |

| Normal Melting Point (Tfus) | 248.72 | K | Calculated (Joback) | Cheméo[5] |

Note on the Enthalpy of Reaction: This value corresponds to the hydrolysis reaction: C₆H₁₄O₄ (l) + H₂O (l) → C₄H₈O₃ (l) + 2CH₄O (l) (methoxyacetic acid, methyl ester and methanol).[1]

Methodologies for Thermochemical Data Determination

The values presented in Table 1 are derived from both experimental measurements and computational modeling. Understanding the basis of these methods is key to appreciating the confidence and uncertainty associated with each value.

Experimental Approaches

Experimental determination of thermochemical properties provides the most reliable data. Techniques such as calorimetry are the gold standard for measuring enthalpies of reaction, formation, and phase change.

-

Combustion Calorimetry : This technique is used to determine the standard enthalpy of formation (ΔfH°) of organic compounds.[6] The compound is burned in an excess of oxygen, and the heat released is precisely measured. By applying Hess's Law, the enthalpy of formation can be calculated.

-

Differential Scanning Calorimetry (DSC) : DSC is employed to measure heat capacity and the enthalpies of phase transitions, such as melting (fusion) and boiling (vaporization).[7]

-

Knudsen Effusion Mass Spectrometry : This method can be used to determine vapor pressures and, consequently, enthalpies of sublimation or vaporization for compounds with low volatility.[7]

The experimental workflow for determining the enthalpy of formation via combustion calorimetry is a rigorous process, as depicted in the diagram below.

Caption: Workflow for Experimental Determination of Enthalpy of Formation.

Computational Thermochemistry

In the absence of experimental data, computational methods are invaluable for estimating thermochemical properties.[8] These methods use principles of quantum mechanics and statistical mechanics to predict molecular energies and properties.

-

Group Additivity Methods : Methods like the Joback method estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[5] While computationally inexpensive, their accuracy can be limited, especially for molecules with complex interactions between functional groups.

-

Ab Initio and Density Functional Theory (DFT) Calculations : These are more sophisticated methods that solve the electronic Schrödinger equation to determine the energy of a molecule.[8] High-level methods like Gaussian-n (e.g., G2, G3, G4) and Complete Basis Set (CBS) methods can predict enthalpies of formation with high accuracy (often within ±1 kcal/mol or ~4 kJ/mol).[8]

The calculated values for 1,1,1,2-tetramethoxyethane in Table 1 were derived using the Joback method, which provides a useful but preliminary estimation. For higher accuracy, more advanced computational studies would be required.

Thermal Decomposition Pathways

There is currently no specific experimental data on the thermal decomposition of 1,1,1,2-tetramethoxyethane. However, by examining the chemistry of related acetals and ethers, we can propose plausible decomposition pathways.[9][10] Acetals can undergo hydrolysis, especially in the presence of acid, and both acetals and ethers can decompose at elevated temperatures through radical or concerted mechanisms.

A potential primary decomposition pathway for 1,1,1,2-tetramethoxyethane could involve the homolytic cleavage of a C-O bond, which is often the weakest bond in such structures. The presence of multiple oxygen atoms can stabilize radical intermediates.

A plausible radical-initiated decomposition could proceed as follows:

-

Initiation : Homolytic cleavage of a C-O bond to form radical intermediates.

-

Propagation : The initial radicals can undergo further reactions, such as hydrogen abstraction or rearrangement, to form more stable molecules and new radicals, propagating a chain reaction.

-

Termination : Combination of radicals to form stable products.

Given the structure, potential products of thermal decomposition could include methyl formate, dimethyl ether, methanol, and various other smaller molecules. The decomposition of dimethoxymethane has been observed to yield methyl formate and dimethyl ether, suggesting a similar pathway could be relevant here.[10]

Caption: Postulated General Pathway for Thermal Decomposition.

Conclusion and Future Directions

This guide has consolidated the known experimental and calculated thermochemical data for 1,1,1,2-tetramethoxyethane. While some key experimental values, such as the enthalpy of vaporization, are available, other crucial data like the standard enthalpy of formation rely on computational estimations.

For researchers and professionals working with this compound, the following recommendations are made:

-

For high-precision modeling , it is advisable to undertake experimental determination of the standard enthalpy of formation using combustion calorimetry.

-

Safety assessments for high-temperature applications should consider the potential for thermal decomposition, and experimental studies (e.g., using TGA-MS or DSC) are recommended to determine the onset temperature and products of decomposition.

-

Advanced computational studies using high-level ab initio or DFT methods would provide more accurate estimates of the thermochemical properties and could be used to model reaction mechanisms.

By combining the existing data with targeted new experimental and computational work, a more complete and reliable thermochemical profile of 1,1,1,2-tetramethoxyethane can be established, enabling its more effective and safer use in scientific and industrial applications.

References

-

National Institute of Standards and Technology. (n.d.). 1,1,1,2-Tetramethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1,2-Tetramethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,1,1,2-Tetramethoxyethane Phase Change Data. NIST Chemistry WebBook. Retrieved from [Link]

-

Foos, J. S., & Meltz, V. (n.d.). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. Defense Technical Information Center. Retrieved from [Link]

- De Wit, G., Van Miltenburg, J. C., & De Kruif, C. G. (1984). Thermodynamic properties of gaseous acetals. I. The standard enthalpies of formation of 1, 1-dimethoxyethane, 1, 1-diethoxyethane and 2, 2-dimethoxypropane. The Journal of Chemical Thermodynamics, 16(11), 1051-1057.

- Wiberg, K. B., & Squires, R. R. (1981). Thermochemical studies of carbonyl reactions. 2. Steric effects in acetal and ketal hydrolysis. Journal of the American Chemical Society, 103(15), 4473-4478.

- Curtiss, L. A., Redfern, P. C., & Frurip, D. J. (2000). Recent Advances in Computational Thermochemistry and Challenges for the Future. In Reviews in Computational Chemistry (Vol. 15, pp. 1-91). John Wiley & Sons, Inc.

- Ribeiro da Silva, M. A., & Monte, M. J. (2004). Experimental thermochemistry of organic compounds. Annual Reports Section "C" (Physical Chemistry), 100, 115-138.

-

National Institute of Standards and Technology. (n.d.). Reaction thermochemistry data for 1,1,1,2-tetramethoxyethane. NIST Chemistry WebBook. Retrieved from [Link]

-

GTT-Technologies. (2008). Experimental Determinations of Thermochemical Properties. Retrieved from [Link]

Sources

- 1. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 2. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 3. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 4. 1,1,1,2-Tetramethoxyethane [webbook.nist.gov]

- 5. 1,1,1,2-Tetramethoxyethane (CAS 34359-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. gtt-technologies.de [gtt-technologies.de]

- 8. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. apps.dtic.mil [apps.dtic.mil]

A Comprehensive Technical Guide to the Solubility of 1,1,1,2-Tetramethoxyethane in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 1,1,1,2-tetramethoxyethane, a key solvent and intermediate in various scientific and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a comprehensive understanding of its solvent compatibility.

Executive Summary

1,1,1,2-Tetramethoxyethane (CAS 34359-77-8), an acyclic acetal, presents a unique solubility profile due to its combination of polar ether functionalities and nonpolar hydrocarbon character. While specific quantitative solubility data in a broad range of organic solvents is not extensively documented in publicly available literature, this guide consolidates known physicochemical properties, theoretical solubility predictions, and established experimental protocols to empower researchers in their formulation and process development endeavors. The fundamental principle of "like dissolves like" governs its behavior, suggesting high miscibility with a variety of common organic solvents.

Physicochemical Properties of 1,1,1,2-Tetramethoxyethane

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility. The molecular structure of 1,1,1,2-tetramethoxyethane, with its four methoxy groups, imparts a degree of polarity and hydrogen bond accepting capability, which are key determinants of its interactions with various solvents.

dot

Caption: Molecular Structure of 1,1,1,2-Tetramethoxyethane.

Table 1: Key Physicochemical Properties of 1,1,1,2-Tetramethoxyethane

| Property | Value | Source |

| Molecular Formula | C6H14O4 | |

| Molecular Weight | 150.17 g/mol | |

| LogP (Octanol/Water Partition Coefficient) | 0.226 (Calculated) | |

| Water Solubility (LogS) | 0.21 (Calculated, mol/L) | |

| Normal Boiling Point | 423.13 K (149.98 °C) (Calculated) | |

| Enthalpy of Vaporization | 47.20 ± 4.20 kJ/mol |

The calculated LogP value of 0.226 suggests that 1,1,1,2-tetramethoxyethane has a relatively balanced hydrophilic-lipophilic character, indicating it is likely to be soluble in a wide array of organic solvents of varying polarities.

Theoretical Framework for Solubility Prediction

In the absence of extensive empirical data, theoretical models provide a robust framework for predicting solubility. The principle of "like dissolves like" is a cornerstone of this approach, which can be quantified using solubility parameters.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of substances.[1][2][3][4] They deconstruct the total Hildebrand solubility parameter into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

For a solvent to dissolve a solute, their HSP values must be similar. The "distance" (Ra) between the HSPs of two substances in Hansen space can be calculated, and a smaller distance implies a higher likelihood of miscibility.[2]

Polarity and Miscibility

The polarity of a solvent is a critical factor in its ability to dissolve a solute.[5] Solvents can be broadly categorized as polar (protic and aprotic) and nonpolar. Given the presence of four ether oxygen atoms, 1,1,1,2-tetramethoxyethane is expected to be a polar aprotic solvent. This suggests it will be highly miscible with other polar aprotic solvents and will also exhibit significant solubility in many polar protic and nonpolar solvents.

Qualitative and Inferred Solubility of 1,1,1,2-Tetramethoxyethane

Based on available information for its isomer, 1,1,2,2-tetramethoxyethane, and the general properties of glymes, a qualitative solubility profile can be constructed.

Table 2: Predicted Miscibility of 1,1,1,2-Tetramethoxyethane in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Miscibility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Miscible | Structural similarity ("like dissolves like"). |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | Capable of accepting hydrogen bonds from the alcohol's hydroxyl group. |

| Esters | Ethyl acetate, Butyl acetate | Miscible | Similar polarity and presence of ether linkages. |

| Ketones | Acetone, Methyl ethyl ketone | Miscible | Polar aprotic nature is compatible. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The hydrocarbon backbone of 1,1,1,2-tetramethoxyethane allows for favorable van der Waals interactions. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Miscible to Partially Miscible | The nonpolar character of the hydrocarbon portion of the molecule should allow for some degree of miscibility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | Similarities in polarity. |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Miscible | Shared polar aprotic characteristics. |

This predicted miscibility is supported by the use of the isomer 1,1,2,2-tetramethoxyethane in electrolyte formulations with propylene carbonate, a polar aprotic solvent.[6]

Experimental Determination of Solubility and Miscibility

For critical applications, especially in drug development and formulation, experimental verification of solubility is essential. The following section outlines a standard protocol for determining the miscibility of a liquid solute, such as 1,1,1,2-tetramethoxyethane, in a liquid solvent.

Protocol for Determining Liquid-Liquid Miscibility

This protocol is based on the visual determination of miscibility, a widely accepted and straightforward method.[7]

Objective: To determine if 1,1,1,2-tetramethoxyethane is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature.

Materials:

-

1,1,1,2-Tetramethoxyethane

-

Test solvent

-

Graduated cylinders or pipettes

-

Test tubes with stoppers or screw caps

-

Vortex mixer or shaker

-

Constant temperature bath (optional, for non-ambient temperature studies)

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixture: In a clean, dry test tube, add a specific volume (e.g., 5 mL) of the test solvent.

-

Addition of Solute: To the same test tube, add an equal volume (5 mL) of 1,1,1,2-tetramethoxyethane.

-

Mixing: Securely cap the test tube and vortex or shake vigorously for 1-2 minutes to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed for at least 10 minutes. Observe the mixture for any signs of phase separation.

-

Miscible: The mixture will be a single, clear, homogeneous phase.

-

Immiscible: Two distinct layers will form.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that eventually separates, or one phase may have a smaller volume than initially added, indicating some degree of mutual solubility.

-

-

Varying Proportions (Optional but Recommended): To confirm complete miscibility, repeat the experiment with different volume ratios of 1,1,1,2-tetramethoxyethane to the test solvent (e.g., 1:9, 9:1). True miscibility means a single phase is formed at all proportions.

-

Temperature Control: For temperature-sensitive studies, perform all steps with the test tube and reagents equilibrated in a constant temperature bath.

dot

Caption: Experimental workflow for determining liquid-liquid miscibility.

Applications and Significance

The solubility profile of 1,1,1,2-tetramethoxyethane makes it a valuable component in various applications:

-

Electrolyte Formulations: Its structural similarity to glymes suggests potential use in battery electrolytes, where solvent properties are critical for ion transport and stability.[6]

-

Organic Synthesis: As a polar aprotic solvent, it can be an effective medium for a range of chemical reactions. Its acetal structure also implies utility as a protecting group for carbonyl compounds.

-

Formulation Science: In the pharmaceutical and chemical industries, understanding its solubility is crucial for developing stable and effective liquid formulations.

Conclusion

While comprehensive, quantitative solubility data for 1,1,1,2-tetramethoxyethane in a wide range of organic solvents is not extensively published, a strong predictive understanding can be established based on its physicochemical properties and the behavior of structurally similar compounds. It is anticipated to be a versatile solvent, miscible with a broad array of common organic solvents. For applications requiring precise solubility information, the experimental protocol provided in this guide offers a reliable method for determination. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and formulation development.

References

-

Cheméo. (n.d.). 1,1,1,2-Tetramethoxyethane. Retrieved from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 554434, 1,1,2,2-Tetramethoxyethane. Retrieved from [Link]

-

NIST. (n.d.). 1,1,1,2-Tetramethoxyethane. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Diglyme. Retrieved from [Link]

-

Wikipedia. (n.d.). Miscibility. Retrieved from [Link]

- Wiley-VCH. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.).

- Younes, H., et al. (2018). Glyoxylic-Acetal-Based Electrolytes for Sodium-Ion Batteries and Sodium-Ion Capacitors. ChemSusChem, 11(18), 3131-3139.

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen solubility parameters [stenutz.eu]

- 3. pirika.com [pirika.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. images.thdstatic.com [images.thdstatic.com]

- 6. db-thueringen.de [db-thueringen.de]

- 7. Miscibility - Wikipedia [en.wikipedia.org]

The Genesis and Evolution of Orthoester Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of orthoester analogs. From their initial synthesis in the mid-19th century to their contemporary applications in advanced drug delivery systems, orthoesters have become indispensable tools in organic chemistry. This document delves into the foundational synthetic methodologies, key mechanistic insights of their hallmark reactions, and the development of specialized orthoester-based structures, such as biodegradable polymers. Detailed experimental protocols, comparative analyses of synthetic routes, and visualizations of reaction mechanisms are provided to offer both historical context and practical guidance for researchers in the field.

Introduction: The Unique Chemical Nature of Orthoesters

An orthoester is a functional group characterized by a central carbon atom bonded to three alkoxy groups (RC(OR')₃).[1][2] Though they do not contain a carbonyl group like conventional esters, they are considered derivatives of orthocarboxylic acids (R-C(OH)₃), which are generally unstable.[1][2] The unique geminal dialkoxy structure imparts a high degree of reactivity, particularly a sensitivity to acidic conditions which leads to hydrolysis, ultimately forming an ester and alcohols.[1] This acid-labile nature, coupled with their stability in neutral and basic media, has made orthoesters versatile protecting groups for carboxylic acids and key intermediates in a variety of organic transformations. Furthermore, the orthoester linkage is the cornerstone of a major class of biodegradable polymers, known as poly(ortho esters), which have found significant application in the field of controlled drug delivery.[3][4] This guide will trace the historical trajectory of orthoester analogs, from their serendipitous discovery to their rational design for cutting-edge biomedical applications.

A Historical Perspective: The Dawn of Orthoester Chemistry

The story of orthoesters begins in the mid-19th century, a transformative period in organic chemistry where the vitalism theory—the idea that organic compounds could only be produced by living organisms—was being dismantled.[5][6][7] The synthesis of urea by Friedrich Wöhler in 1828 had opened the door to the laboratory synthesis of organic molecules, sparking a wave of investigation into the structure and reactivity of these novel compounds.[6]

The First Synthesis: Williamson and Kay (1854)

The first synthesis of an orthoester is credited to Alexander Williamson and a certain Kay in 1854.[1][2] Their work was conducted in a chemical landscape where the fundamental principles of molecular structure were just beginning to be elucidated.[5][8] Williamson, known for his work on the synthesis of ethers, was investigating the reactions of alkyl halides.[8] The synthesis of the first orthoester was achieved through the reaction of chloroform (CHCl₃), a 1,1,1-trichloroalkane, with sodium ethoxide.[1][2] This nucleophilic substitution reaction, while groundbreaking, was not a general method and was limited in its application.

The Pinner Reaction: A More General Approach (1877)

A more versatile and widely applicable method for orthoester synthesis was developed by the German chemist Adolf Pinner in 1877.[9][10] Pinner, a student of August Wilhelm von Hofmann, had a broad interest in organic chemistry, including the study of alkaloids and nitrogen-containing heterocycles.[9][10] His work on the reaction of nitriles with alcohols in the presence of a strong acid, now known as the Pinner reaction , provided a reliable route to imidates, which could then be converted to orthoesters.[9] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (a Pinner salt), which then reacts with another two equivalents of the alcohol to yield the orthoester.[9] The Pinner reaction, despite its own limitations, significantly expanded the accessibility of orthoesters to the chemical community, paving the way for further exploration of their chemistry.

The Synthetic Arsenal: A Comparative Look at Orthoester Preparation

Over the decades, the synthetic methodologies for preparing orthoesters have evolved significantly, driven by the need for milder conditions, greater functional group tolerance, and higher yields. While the Pinner reaction laid the groundwork, its often harsh conditions and the generation of ammonium salts as byproducts prompted the development of alternative strategies.

| Synthesis Method | Description | Advantages | Disadvantages |

| From 1,1,1-Trichloroalkanes | Reaction of a 1,1,1-trichloroalkane with a sodium alkoxide.[1][2] | Utilizes readily available starting materials. | Limited to simple orthoesters; harsh conditions. |

| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an excess of alcohol.[9][11] | A general method applicable to a variety of nitriles. | Requires strongly acidic and anhydrous conditions; can have side reactions. |

| From Dithiane Derivatives | Electrochemical oxidation of dithiane derivatives in the presence of an alcohol.[12] | Mild and environmentally friendly ("green") conditions. | Requires specialized electrochemical equipment. |

| From Ketene Acetals | Reaction of a ketene dimethyl acetal with an alcohol.[13] | Can be performed under neutral, solvent-free conditions. | The ketene acetal starting materials can be specialized. |

| From Amides | Reaction of secondary or tertiary amides with triflic anhydride followed by treatment with a diol.[2] | Provides a route to bicyclic orthoesters. | Requires the use of a strong electrophile (triflic anhydride). |

Detailed Experimental Protocol: Synthesis of Trimethyl Orthoacetate via the Pinner Reaction

The following protocol is a representative example of the Pinner reaction for the synthesis of a common orthoester, trimethyl orthoacetate.[14][15]

Materials:

-

Acetonitrile

-

Anhydrous Methanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Hexane (or other non-polar solvent)

-

Sodium Methoxide solution in Methanol (for neutralization)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a drying tube, add acetonitrile and anhydrous methanol in hexane.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred solution, maintaining the temperature below 0 °C.

-

After the addition of HCl is complete, allow the reaction to stir at 0-5 °C for several hours (e.g., 12 hours) to form the imidate hydrochloride (Pinner salt).

-

Slowly add a solution of sodium methoxide in methanol to the reaction mixture to neutralize the excess acid and facilitate the conversion of the Pinner salt to the orthoester. The pH should be carefully monitored and adjusted to be slightly acidic to neutral (pH 5.5-6.5).

-

Allow the reaction to stir at a slightly elevated temperature (e.g., 30-40 °C) for a few hours to complete the alcoholysis.

-

Filter the reaction mixture to remove the precipitated sodium chloride.

-

The filtrate is then subjected to fractional distillation to isolate the trimethyl orthoacetate.

}

Workflow for Trimethyl Orthoacetate Synthesis.

Key Reactions and Mechanistic Insights

Orthoesters participate in several important organic reactions, with the Johnson-Claisen rearrangement being one of the most significant.

The Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated ester using an orthoester in the presence of a weak acid catalyst.[16][17] This reaction, a variation of the Claisen rearrangement discovered by Ludwig Claisen, proceeds through a concerted, pericyclic[1][1]-sigmatropic rearrangement.[16][17] The stereochemistry of the newly formed double bond and chiral center is highly controlled by the chair-like transition state of the rearrangement.[18][19][20]

Mechanism:

-

Formation of a Mixed Orthoester: The allylic alcohol reacts with the orthoester (e.g., triethyl orthoacetate) in the presence of an acid catalyst to form a mixed orthoester with the elimination of one equivalent of alcohol.

-

Formation of a Ketene Acetal: The mixed orthoester then eliminates a second equivalent of alcohol to form a key intermediate, a ketene acetal.

-

[1][1]-Sigmatropic Rearrangement: The ketene acetal undergoes a concerted[1][1]-sigmatropic rearrangement through a highly ordered, chair-like six-membered transition state to form the γ,δ-unsaturated ester.

}

Mechanism of the Johnson-Claisen Rearrangement.

The Rise of Poly(ortho esters): A New Era in Drug Delivery

A significant advancement in the application of orthoester chemistry has been the development of poly(ortho esters) (POEs) as biodegradable polymers for controlled drug delivery.[3][4] The development of these polymers began in the early 1970s, with the goal of creating materials that could controllably release therapeutic agents over extended periods.[21][22][23][24][25] The acid-labile orthoester linkage in the polymer backbone allows for surface erosion, which leads to a more predictable and zero-order release of the encapsulated drug compared to bulk-eroding polymers.[3][4] Over the past few decades, four distinct generations of POEs have been developed, each with improved properties.[3][4][21][22][23]

| POE Generation | Key Structural Features & Synthesis | Properties and Applications |

| POE I | Synthesized by transesterification of a diol with a diethoxytetrahydrofuran derivative.[21] | Hydrophobic and acid-sensitive, but prone to uncontrolled autocatalytic hydrolysis. Required basic excipients for stabilization.[21] |

| POE II | Prepared by the addition of polyols to a diketene acetal (e.g., 3,9-bis(ethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane)).[25] | Generated neutral degradation byproducts, leading to more controlled erosion.[23] |

| POE III | A semi-solid material prepared by the reaction of a triol with an orthoester.[24] | Injectable and suitable for localized drug delivery, particularly in ophthalmology. Polymerization can be difficult to control.[23][24] |

| POE IV | Incorporates short glycolide or lactide segments into the polymer backbone.[21] | Offers excellent control over erosion and drug release rates. Stable at room temperature and has good biocompatibility. Currently under commercial development for various applications.[3][4][21][23] |

Synthesis of Bicyclic Orthoesters: Building Blocks for Advanced Materials

Bicyclic orthoesters, such as those based on the 2,6,7-trioxabicyclo[2.2.2]octane core, are important intermediates in the synthesis of complex natural products and serve as protecting groups.[2][26] More recently, they have also been explored as monomers for the synthesis of advanced polymers. A facile method for their synthesis involves the reaction of triols with α,α-difluoroalkylamines under mild conditions.[26]

Detailed Experimental Protocol: Synthesis of a 2,6,7-Trioxabicyclo[2.2.2]octane Orthoester

Materials:

-

A suitable triol (e.g., 1,1,1-tris(hydroxymethyl)ethane)

-

An α,α-difluoroalkylamine (e.g., Yarovenko's reagent)

-

Anhydrous solvent (e.g., DMF or CDCl₃)

Procedure:

-

To a solution of the triol in the anhydrous solvent, add the α,α-difluoroalkylamine at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for a short period (e.g., 0.5-2 hours).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude bicyclic orthoester.

-

The product can be further purified by column chromatography or recrystallization.

}

Synthesis of a Bicyclic Orthoester.

Conclusion and Future Outlook

From their initial discovery in the mid-19th century to their current role in cutting-edge drug delivery systems, orthoester analogs have demonstrated remarkable versatility and utility in organic chemistry. The evolution of their synthesis from harsh, limited reactions to mild, and highly specific methodologies reflects the broader advancements in the field. The development of poly(ortho esters) stands as a testament to the power of rational polymer design, with each generation offering improved control over degradation and drug release kinetics. As our understanding of organic reaction mechanisms deepens and the demand for sophisticated, stimuli-responsive materials grows, the chemistry of orthoesters is poised for continued innovation. Future research will likely focus on the development of novel orthoester-based monomers for advanced polymers, the design of new catalytic systems for their synthesis, and their application in emerging areas such as theranostics and regenerative medicine.

References

-

Khademi Z, Nikoofar K. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. 2020;10(51):30314-30397. [Link][1][2][23]

-

Tange S, Fukuhara T, Hara S. Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines. Synthesis. 2008;2008(20):3219-3222. [Link][22][26]

-

Khademi Z, Nikoofar K. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. ResearchGate. Published online August 2020. [Link][2][19]

-

Heller J, Barr J, Ng SY, Schwach Abdellauoi K, Gurny R. Poly(ortho esters): synthesis, characterization, properties and uses. Adv Drug Deliv Rev. 2002;54(7):1015-1039. [Link][3][4][9]

-

Zeilberger D. Adolf Pinner ( Aug. 31, 1842- May 21, 1909). [Link][28]

-

Wipf P, Tsuchimoto T, Takahashi H. Synthetic applications of ortho esters*. D-Scholarship@Pitt. [Link]

-

Synthesis process of trimethyl orthoacetate. Google Patents. [15]

-

Pinner A. Adolf Pinner. In: Wikipedia. ; 2023. [Link]

-

Heller J, Barr J, Ng SY, Abdellaoui KS, Gurny R. Poly(ortho esters): synthesis, characterization, properties and uses. Request PDF. Published online 2002. [Link][4]

-

A synthetic approach to 2,6,7-trioxabicyclo[2.2.2]octane orthoesters. ResearchGate. [Link][29]

-

Heller J, Barr J. Poly(ortho esters)--from concept to reality. Request PDF. Published online 2004. [Link][22]

-

Heller J, Barr J, Ng SY, Shen HR, Schwach-Abdellaoui K, Einmahl S, Rothen-Weinhold A, Gurny R. Poly(ortho esters) - their development and some recent applications. Eur J Pharm Biopharm. 2000;50(1):121-128. [Link][23][24]

-

Preparation method of trimethyl orthoacetate. Eureka | Patsnap. [Link]

-

Orthoesters in heterocycle synthesis. Semantic Scholar. [Link][30]

-

Stereo- and regiochemistry of the Claisen rearrangement: applications to natural products synthesis. Accounts of Chemical Research. [Link][19]

-

Liao X, Zhou Y, Tang S, Wu J, Chen J, Li L. Plant Orthoesters. Chemical Reviews. 2009;109(1):194-230. [Link][31]

-

Heller J, Barr J, Ng SY, Abdellauoi KS, Gurny R. Poly(ortho esters): synthesis, characterization, properties and uses. Scilit. Published online September 30, 2002. [Link][32]

-

Ortho ester synthesis. Organic Chemistry Portal. [Link][13][27]

-

Wipf P, Tsuchimoto T, Takahashi H. Synthetic Applications of Ortho Esters. ResearchGate. Published online January 2025. [Link][12]

-

Heller J. Development of poly(ortho esters): a historical overview. PubMed. Published online November 1, 1990. [Link][2][25]

-

Vance RL, Rondan NG, Houk KN, Jensen F, Borden WT, Komornicki A, Wimmer E. Transition structures for the Claisen rearrangement. Journal of the American Chemical Society. 1988;110(8):2314-2315. [Link][20]

-

Heller J. Development of poly(ortho esters): a historical overview. Biomaterials. 1990;11(9):659-665. [Link]

-

Claisen rearrangement. In: Wikipedia. ; 2023. [Link][12][17]

-

Alexander William Williamson. In: Britannica. ; 2025. [Link][8]

-

The History of Organic Chemicals. Boron Molecular. Published February 12, 2024. [Link][5]

-

History. In: Organic Chemistry 1: An open textbook. Lumen Learning; [Link][6]

-

Nicolaou KC. Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. 2021;477(2253):20210249. [Link][7]

Sources

- 1. Synthesis of Trimethyl orthoacetate - hangdachem.com [hangdachem.com]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 3. Poly(ortho esters): synthesis, characterization, properties and uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. boronmolecular.com [boronmolecular.com]

- 6. 1.2. History | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. Alexander William Williamson | Organic Chemist, Ether Synthesis | Britannica [britannica.com]

- 9. scribd.com [scribd.com]

- 10. encyclopedia.com [encyclopedia.com]

- 11. Adolf Pinner - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Ortho ester synthesis [organic-chemistry.org]

- 14. Trimethyl orthoacetate synthesis - chemicalbook [chemicalbook.com]

- 15. CN102060678B - Synthesis process of trimethyl orthoacetate - Google Patents [patents.google.com]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 18. Claisen Rearrangement [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Polyorthoester - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Poly(ortho esters) - their development and some recent applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of poly(ortho esters): a historical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Facile Synthesis of Bicyclo Orthoesters and Bicyclo Amide Acetals Using α,α-Difluoroalkylamines [organic-chemistry.org]

- 27. Adolf Pinner – Wikipedia [de.wikipedia.org]

- 28. The father of the mother of the mother of Doron Zeilberger [sites.math.rutgers.edu]

- 29. researchgate.net [researchgate.net]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. scilit.com [scilit.com]

- 33. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

A Theoretical Investigation into the Conformational Landscape of 1,1,1,2-Tetramethoxyethane: A Technical Guide

This guide provides a comprehensive theoretical framework for investigating the conformational preferences of 1,1,1,2-tetramethoxyethane. Designed for researchers, computational chemists, and professionals in drug development, this document outlines a robust computational methodology, discusses the anticipated stereoelectronic effects governing its structure, and presents detailed protocols for a thorough conformational analysis. By leveraging established principles and advanced computational techniques, we aim to provide a predictive understanding of this molecule's behavior, which is crucial for its application in various chemical and pharmaceutical contexts.

Introduction: The Significance of Conformational Analysis